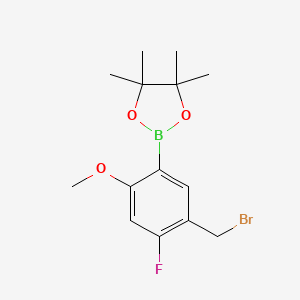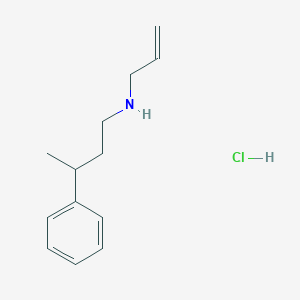
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as p-PBA, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a white powder that is soluble in water, ethanol, and other polar solvents. It is used in a variety of laboratory experiments, medical treatments, and drug development.
Aplicaciones Científicas De Investigación
Cancer Therapy Applications
- FTY720 for Cancer Therapy : FTY720, also known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is a potent immunosuppressant that has shown preclinical antitumor efficacy in several cancer models. The study discusses the molecular targets of FTY720 and its potential in cancer therapy, highlighting the involvement of S1PR-independent mechanisms distinct from its immunosuppressive properties (Zhang et al., 2013).
Polymer Science Applications
- Improving Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Production : A review focusing on methods to enhance the yield of PHBV, a promising biopolymer for replacing petroleum-based plastics. The study addresses strategies for cost reduction and productivity enhancement in the biological production of PHBV (Policastro et al., 2021).
Antimicrobial Applications
- Biodegradation of Aromatic Compounds by Escherichia coli : This review provides an extensive overview of the catabolism of aromatic compounds by E. coli, which includes amines and phenylpropionic acids among others. The study discusses the genes, proteins involved, and potential applications in biodegradation and biotransformation of aromatics (Díaz et al., 2001).
Environmental Applications
- Efficient PFAS Removal by Amine-Functionalized Sorbents : A critical review of amine-containing sorbents for PFAS removal from water. The study highlights the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, suggesting that such sorbents can offer alternative solutions for treating water with low concentrations of PFAS (Ateia et al., 2019).
Propiedades
IUPAC Name |
3-phenyl-N-prop-2-enylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMUNFRUUPARLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC=C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

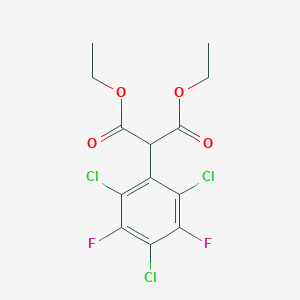
![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)
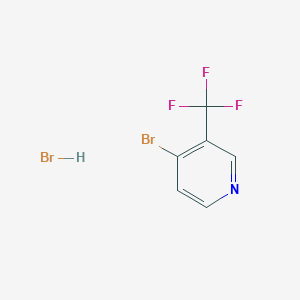
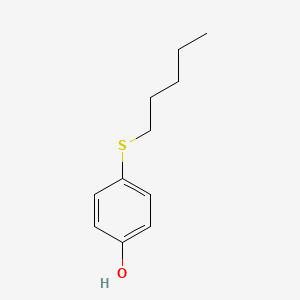
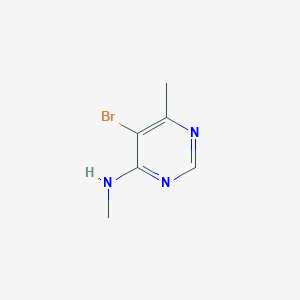
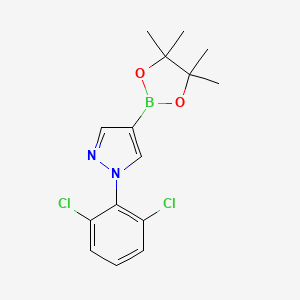
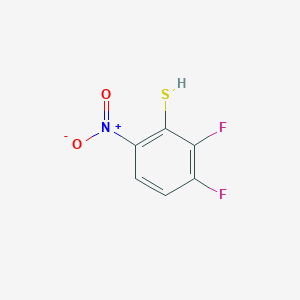
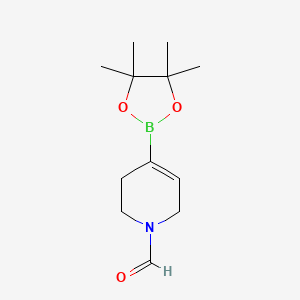
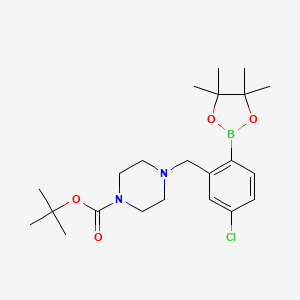
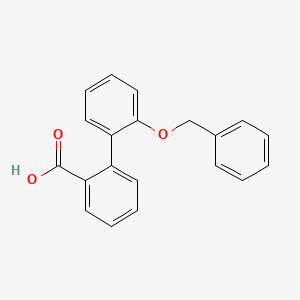
![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)
